8-bromo-3-(2-methoxy-5-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Description
8-bromo-3-(2-methoxy-5-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a complex heterocyclic compound featuring a benzo[g][1,3,5]oxadiazocin core fused with a bicyclic methano bridge. The structure includes a bromine substituent at position 8, a 2-methoxy-5-methylphenyl group at position 3, and a methyl group at position 2.
Properties
IUPAC Name |
4-bromo-10-(2-methoxy-5-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-11-4-6-17(24-3)15(8-11)22-18(23)21-14-10-19(22,2)25-16-7-5-12(20)9-13(14)16/h4-9,14H,10H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXKEDHJPXFSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-bromo-3-(2-methoxy-5-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a member of the oxadiazocin family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C19H18BrN2O3
- Molecular Weight : 437.7 g/mol
- CAS Number : 899353-80-1
Structural Characteristics
The compound features a complex tricyclic structure that includes a bromine atom and a methoxy group. Its unique configuration contributes to its biological activity.
Antimicrobial Activity
Research has indicated that compounds within the oxadiazocin class exhibit antimicrobial properties. A study evaluating various derivatives found that modifications at specific positions significantly influenced their antibacterial potency. For instance, a related compound demonstrated an IC50 value of 0.45 µM against Plasmodium falciparum, highlighting the potential of structural variations in enhancing efficacy against pathogens .
Anticancer Properties
Several studies have explored the anticancer effects of oxadiazocin derivatives. A notable investigation into similar compounds revealed their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
Neuroprotective Effects
Emerging evidence suggests that certain oxadiazocins may possess neuroprotective properties. A case study involving a related compound demonstrated its effectiveness in reducing neuronal apoptosis in models of neurodegenerative diseases. This effect is hypothesized to be mediated through antioxidant mechanisms and the inhibition of neuroinflammatory responses .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound class has also been investigated. In vitro studies indicate that oxadiazocins can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their utility in treating inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
A recent study tested various oxadiazocin derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.24 µg/ml against S. aureus, indicating strong antimicrobial activity .
Case Study 2: Cancer Cell Line Studies
In vitro assays on human cancer cell lines revealed that derivatives of oxadiazocins significantly inhibited cell viability at micromolar concentrations. The most potent derivative was found to induce apoptosis via caspase activation pathways, suggesting its potential as an anticancer agent.
Scientific Research Applications
The compound 8-bromo-3-(2-methoxy-5-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a complex organic molecule with various potential applications in scientific research. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental science.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its structure suggests potential activity against various biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of oxadiazocin compounds exhibit cytotoxicity against cancer cell lines. For instance, studies have reported that modifications to the oxadiazocin core can enhance selectivity towards tumor cells while minimizing effects on normal cells.
Materials Science
The unique structure of this compound lends itself to applications in materials science.
Case Study: Polymer Synthesis
In polymer chemistry, this compound can be used as a monomer or additive to synthesize polymers with enhanced thermal and mechanical properties. The bromine atom can facilitate cross-linking reactions, improving the stability of polymer matrices.
Environmental Science
The compound's potential as a reagent in environmental monitoring has been explored. Its ability to interact with various environmental pollutants could lead to applications in detecting and quantifying hazardous substances.
Case Study: Pollutant Detection
Research has demonstrated that oxadiazocin derivatives can be functionalized to create sensors for detecting heavy metals and organic pollutants in water sources. These sensors leverage the compound's reactivity to form stable complexes with target analytes.
Summary of Research Findings
The applications of this compound are diverse and significant across various fields. Ongoing research continues to uncover new potential uses for this compound:
| Application Area | Potential Uses |
|---|---|
| Medicinal Chemistry | Anticancer agents |
| Materials Science | Polymer synthesis and modification |
| Environmental Science | Sensors for pollutant detection |
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations:
Substituent Electronic Effects: The target compound’s 2-methoxy-5-methylphenyl group is electron-rich due to the methoxy (-OCH₃) and methyl (-CH₃) substituents, which may enhance π-π stacking or hydrogen bonding in biological systems.
Steric Considerations :
- The 10-methoxy group in the analog from adds steric bulk, which could influence conformational flexibility and receptor selectivity compared to the target compound.
Molecular Weight and Solubility :
- The target compound’s lack of fluorine and presence of methoxy/methyl groups may result in higher lipophilicity compared to fluorinated analogs, impacting bioavailability.
Hypothetical Pharmacological Implications
- Receptor Binding : The target compound’s 2-methoxy-5-methylphenyl group may favor interactions with hydrophobic pockets in enzymes like kinases or GPCRs, whereas fluorinated analogs might exhibit stronger dipole interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
